molecular formula C10H7ClFN3 B1475480 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine CAS No. 1550513-51-3

6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine

Cat. No. B1475480
M. Wt: 223.63 g/mol
InChI Key: HUPCTXSOMBAZRE-UHFFFAOYSA-N
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Description

“6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine” is a chemical compound with the IUPAC name 2-chloro-N-(4-fluorophenyl)-4-pyrimidinamine . It has a molecular weight of 223.64 .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki coupling reactions . For instance, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) .

Scientific Research Applications

  • Protein Kinase Inhibition for Cancer Treatment

    • Results/Outcomes : These derivatives inhibit protein kinases, essential enzymes controlling cell growth, differentiation, migration, and metabolism .
  • Deoxycytidine Kinase Inhibition

    • Results/Outcomes : Inhibition of deoxycytidine kinase activity .
  • Anti-Inflammatory Activity

    • Results/Outcomes : High inhibition percentages against inflammation .
  • Antiviral Research

    • Results/Outcomes : Assess antiviral activity and cytotoxicity .
  • Enzyme Inhibition Studies

    • Results/Outcomes : Determine inhibition constants (Ki) and binding modes .
  • Structure-Activity Relationship (SAR) Analysis

    • Results/Outcomes : Identify key structural features for improved activity .

Future Directions

While specific future directions for “6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine” are not available, research into similar compounds suggests potential applications in the development of new anticancer chemotherapeutic agents . The structure-activity relationship calculations showed that hydrophobic substituents and 1-naphthalenyl group at the R2 position increased the activity .

properties

IUPAC Name

6-(2-chloro-4-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-8-3-6(12)1-2-7(8)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPCTXSOMBAZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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